![molecular formula C14H14BrNO B3171900 5-Bromo-2-(phenethyloxy)aniline CAS No. 946699-90-7](/img/structure/B3171900.png)
5-Bromo-2-(phenethyloxy)aniline
Overview
Description
5-Bromo-2-(phenethyloxy)aniline is an organic compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a bromine atom, a phenethyloxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(phenethyloxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a brominated aniline derivative with a phenethyloxyboronic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(phenethyloxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The phenethyloxy group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitroso or nitro compounds.
Scientific Research Applications
5-Bromo-2-(phenethyloxy)aniline is used extensively in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(phenethyloxy)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The bromine atom and phenethyloxy group can participate in various binding interactions, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
2-Bromoaniline: Lacks the phenethyloxy group, making it less versatile in certain synthetic applications.
4-Bromo-2-(phenethyloxy)aniline: Positional isomer with different reactivity and binding properties.
5-Chloro-2-(phenethyloxy)aniline: Chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness: 5-Bromo-2-(phenethyloxy)aniline is unique due to the combination of the bromine atom, phenethyloxy group, and aniline moiety, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications.
Biological Activity
5-Bromo-2-(phenethyloxy)aniline is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H14BrNO
- Molecular Weight : 292.17 g/mol
- CAS Number : 946699-90-7
This compound features a bromine atom and a phenethoxy group attached to an aniline structure, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. This interaction can modulate enzyme and receptor activity, influencing various biochemical pathways.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, phenolic compounds have been shown to inhibit the activity of SARS-CoV-2 papain-like protease (PLpro), which is crucial for viral replication. The binding of these compounds at allosteric sites disrupts essential molecular interactions, preventing viral evasion of host immune responses .
Antibacterial Activity
Research has demonstrated that derivatives of aniline, including those related to this compound, possess antibacterial properties. A study screening various compounds found that certain aniline derivatives showed significant activity against bacteria such as Escherichia coli and Bacillus subtilis, suggesting potential applications in developing new antibacterial agents .
Case Studies and Research Findings
- Antiviral Screening : A high-throughput screening identified several phenolic compounds that inhibited PLpro activity in Vero cell line assays. Compounds similar to this compound were included in this screening, showing promising antiviral effects without cytotoxicity at non-toxic concentrations .
- Antibacterial Testing : In a study evaluating the antibacterial activity of Schiff base anilines, derivatives closely related to this compound were tested against various bacterial strains. The results indicated effective inhibition of bacterial growth, highlighting the compound's potential as a lead for developing new antibiotics .
Comparative Analysis
Compound | Biological Activity | Target Organism |
---|---|---|
This compound | Antiviral (PLpro inhibitor) | SARS-CoV-2 |
Similar Phenolic Compounds | Antiviral (PLpro inhibitor) | SARS-CoV-2 |
Schiff Base Anilines | Antibacterial | Escherichia coli, Bacillus subtilis |
Properties
IUPAC Name |
5-bromo-2-(2-phenylethoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFSEGQZOGWNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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